![molecular formula C8H15N B14915610 3-Bicyclo[3.2.0]heptanylmethanamine](/img/structure/B14915610.png)
3-Bicyclo[3.2.0]heptanylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bicyclo[3.2.0]heptanylmethanamine is a bicyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol This compound features a bicyclo[320]heptane core structure, which is a bridged bicyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bicyclo[3.2.0]heptanylmethanamine can be achieved through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using L-Selectride, followed by acetylation and enzymatic resolution using Pseudomonas fluorescens lipase . Another method includes the stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution to obtain high enantiomeric excess (>98%) of the desired product . The use of lipases and other biocatalysts ensures high selectivity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bicyclo[3.2.0]heptanylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include L-Selectride for reduction, Cu(I) catalysts for photocycloaddition, and various nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include functionalized bicyclo[3.2.0]heptane derivatives, such as alcohols, ketones, and substituted amines .
Applications De Recherche Scientifique
3-Bicyclo[3.2.0]heptanylmethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bicyclo[3.2.0]heptanylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to desired biological effects . The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.1]heptane: This compound has a different arrangement of the bicyclic system and is used as a bioisostere for meta-substituted benzenes.
Bicyclo[3.3.0]octane: Another bicyclic compound with a larger ring system, used in various chemical applications.
Uniqueness
3-Bicyclo[3.2.0]heptanylmethanamine is unique due to its specific bicyclic structure and the presence of the methanamine group. This combination provides distinct reactivity and potential for diverse applications in research and industry. Its rigid framework and functional group versatility make it a valuable compound for the synthesis of complex molecules and the study of enzyme-catalyzed reactions.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-bicyclo[3.2.0]heptanylmethanamine |
InChI |
InChI=1S/C8H15N/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5,9H2 |
Clé InChI |
YMMAPBFOUWCDBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC(C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
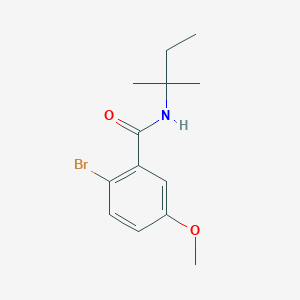


![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)
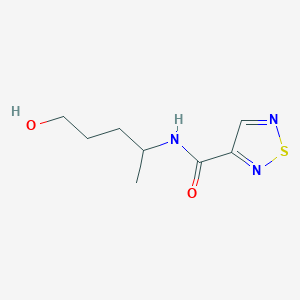
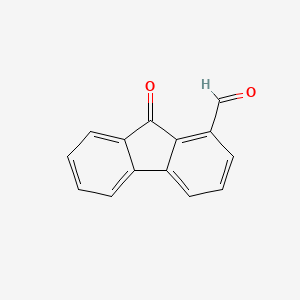
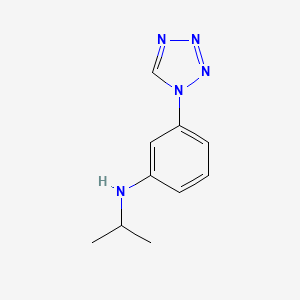
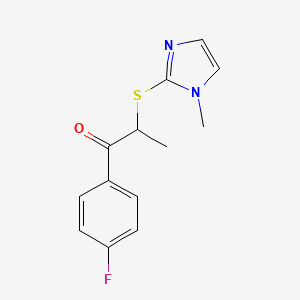
![Tetrabutylammonium (1R,2S,5R)-2-(2-((R)-1-(tert-butoxycarbonyl)piperidine-3-carbonyl)hydrazinecarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14915595.png)

![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B14915602.png)
